molecular formula C5H7N3O2S B1586543 Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate CAS No. 64837-53-2

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1586543
CAS RN: 64837-53-2
M. Wt: 173.2 g/mol
InChI Key: YVKRWIVXIPGKTL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 64837-53-2 . It has a molecular weight of 173.2 and its IUPAC name is ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate involves the reaction of hydrazinecarbothioamide with ethyl 2-chloro-2-oxacetate in the presence of POCI3 . The reaction is heated to 70°C and stirred for 5 hours . The crude product is then purified by flash chromatography to afford Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate .


Molecular Structure Analysis

The InChI Code of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is 1S/C5H7N3O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8) .


Physical And Chemical Properties Analysis

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a solid substance . It has a boiling point of 317.9°C at 760 mmHg and a melting point of 197-199°C . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is used in the synthesis of hybrid molecules, which include penicillanic acid or cephalosporanic acid moieties. These compounds demonstrate antimicrobial, antiurease, and antilipase activities. This highlights its potential in developing new antimicrobial agents (Başoğlu et al., 2013).

Auxin Activities in Agriculture

The compound has been explored for its auxin activities, particularly in the agricultural context. Although the auxin activities of these derivatives are not significantly high, some show inhibitory effects on wheat germ growth, indicating potential agricultural applications (Yue et al., 2010).

Solvent-Free Synthesis of Derivatives

Solvent-free synthesis methods using ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate have been developed to create bis-heterocyclic derivatives. This approach is environmentally friendly, offering high yield and reduced organic solvent pollution (Li et al., 2006).

Antiglaucoma Activity

The compound's derivatives have shown promising results in antiglaucoma activities. They have been compared with standard treatments, displaying potent inhibitory effects on carbonic anhydrase isoenzymes, which are crucial in glaucoma treatment (Kasımoğulları et al., 2010).

Antimicrobial Studies

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate derivatives have been synthesized and tested for antimicrobial activities against various bacterial and fungal strains. These studies help in understanding the structure-activity relationships of these molecules (Desai et al., 2019).

Structural and Corrosion Inhibition Studies

The structural properties of the compound and its derivatives have been extensively studied, contributing to the understanding of hydrogen-bonding associations and polymorphism in crystal structures. Additionally, these derivatives have been evaluated as corrosion inhibitors for metals, showcasing their potential in industrial applications (Lynch, 2001), (Quraishi et al., 2006).

Synthesis of Novel Derivatives

Research has focused on the synthesis of novel derivatives using ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, which are evaluated for various biological and chemical properties. These studies expand the chemical diversity and potential applications of this compound (Pokhodylo et al., 2018).

Plant Growth Regulation

Novel derivatives of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate have been synthesized and tested as plant growth regulators. This demonstrates its utility in agriculture and plant sciences (Xin-jian et al., 2006).

Non-Covalent Interaction Studies

The compound's derivatives have been studied for their non-covalent interactions, providing insights into the molecular interactions and stability of these compounds. This research is valuable in materials science and drug design (El-Emam et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and the hazard statements H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKRWIVXIPGKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373421
Record name ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

CAS RN

64837-53-2
Record name ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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